(2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide
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Overview
Description
(2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide is an organic compound that belongs to the class of enaminonitriles. This compound is characterized by the presence of a cyano group and an enamide functionality, which contribute to its unique chemical properties and reactivity. It is often used in various chemical research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide typically involves the reaction of 4-tert-butylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are primary or secondary amines.
Substitution: The major products are substituted amides or esters.
Scientific Research Applications
(2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enamide
- (2E)-3-(4-tert-butylphenyl)-2-cyano-N-methylprop-2-enamide
- (2E)-3-(4-tert-butylphenyl)-2-cyano-N-propylprop-2-enamide
Uniqueness
(2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its stability and reactivity make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-5-18-15(19)13(11-17)10-12-6-8-14(9-7-12)16(2,3)4/h6-10H,5H2,1-4H3,(H,18,19)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJLWUOSMNWUKL-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=C(C=C1)C(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=CC=C(C=C1)C(C)(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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